molecular formula C18H19NO6S B2577002 Methyl 3-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]sulfamoyl}-4-methoxybenzoate CAS No. 2097893-51-9

Methyl 3-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]sulfamoyl}-4-methoxybenzoate

Cat. No.: B2577002
CAS No.: 2097893-51-9
M. Wt: 377.41
InChI Key: UOVORLOATRXSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]sulfamoyl}-4-methoxybenzoate is a sulfonamide-functionalized benzoate ester characterized by:

  • A 4-methoxybenzoate backbone.
  • A sulfamoyl group (-SO₂NH-) at the 3-position.
  • A 2,3-dihydrobenzofuran-3-ylmethyl substituent attached to the sulfamoyl nitrogen.

The dihydrobenzofuran moiety may enhance lipophilicity or target specificity compared to simpler aromatic systems. While direct data on its synthesis are absent in the provided evidence, analogous sulfamoyl benzoates (e.g., compound 58e in ) are synthesized via nucleophilic substitution or hydrolysis of halogenated intermediates .

Properties

IUPAC Name

methyl 3-(2,3-dihydro-1-benzofuran-3-ylmethylsulfamoyl)-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S/c1-23-16-8-7-12(18(20)24-2)9-17(16)26(21,22)19-10-13-11-25-15-6-4-3-5-14(13)15/h3-9,13,19H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVORLOATRXSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]sulfamoyl}-4-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 2,3-dihydro-1-benzofuran: This can be achieved through a cyclization reaction of an appropriate phenol derivative with an aldehyde under acidic conditions.

    Introduction of the sulfamoyl group: This step involves the reaction of the 2,3-dihydro-1-benzofuran derivative with a sulfamoyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the resulting compound with methoxybenzoic acid under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]sulfamoyl}-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Reduced forms of the sulfamoyl group.

    Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

Methyl 3-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]sulfamoyl}-4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]sulfamoyl}-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting cellular functions: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Sulfamoyl Benzoate Derivatives

Example : Methyl 4-hydroxy-3-(sulfamoyl)benzoate (58e)

Property Target Compound Compound 58e
Substituent at C4 Methoxy (-OCH₃) Hydroxy (-OH)
Key Functional Group Dihydrobenzofuran-methyl-sulfamoyl Trifluoromethyl (-CF₃) and chloropropoxy
Synthesis Yield Not reported 76% yield for intermediate
Potential Application Agrochemical (inferred from structural analogs) Intermediate for sulfonamide drug candidates

Key Differences :

  • The methoxy group in the target compound may improve metabolic stability compared to the hydroxy group in 58e, which is prone to glucuronidation or sulfation.

Triazine-Containing Sulfonylurea Herbicides

Examples : Triflusulfuron methyl, Metsulfuron methyl

Property Target Compound Triflusulfuron Methyl
Core Structure Benzoate ester + sulfamoyl Benzoate ester + sulfonylurea + triazine
Key Substituent Dihydrobenzofuran 4-Methoxy-6-methyl-1,3,5-triazin-2-yl
Application Not explicitly reported (inferred agrochemical) Herbicide (inhibits acetolactate synthase)

Key Differences :

  • The target compound lacks the triazine ring critical for herbicidal activity in sulfonylureas. Its dihydrobenzofuran group may instead target enzymes or receptors unrelated to plant biosynthesis.
  • Sulfonylureas (e.g., metsulfuron methyl) rely on urea linkages for activity, whereas the target compound’s sulfamoyl group may confer distinct electronic or steric effects .

Simple Methoxy Benzoate Esters

Examples : Methyl 4-methoxybenzoate, Ethyl 4-methoxybenzoate

Property Target Compound Methyl 4-Methoxybenzoate
Ester Group Methyl Methyl
Substituents Sulfamoyl + dihydrobenzofuran None (simple methoxy ester)
Applications Specialized (e.g., drug/agrochemical candidate) Flavoring agent, solvent, or intermediate

Key Differences :

  • The sulfamoyl and dihydrobenzofuran groups drastically alter reactivity and bioactivity compared to simple esters. For instance, the target compound’s sulfonamide may enable hydrogen bonding with biological targets, unlike inert aromatic esters.
  • Ethyl/methyl ester variations (e.g., Ethyl 4-methoxybenzoate) primarily affect volatility and hydrolysis kinetics, whereas the target compound’s functionalization suggests a tailored therapeutic or pesticidal role .

Biological Activity

Methyl 3-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]sulfamoyl}-4-methoxybenzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₅N₁O₅S
  • Molecular Weight : 305.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The sulfamoyl group is known to participate in enzyme inhibition, particularly in pathways involving sulfonamide antibiotics, which could suggest antibacterial properties. Additionally, the benzofuran moiety may contribute to anti-inflammatory and anticancer activities due to its ability to modulate cell signaling pathways.

Anticancer Properties

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer activity. For instance, related compounds have shown inhibition of cell proliferation in various cancer cell lines. The following table summarizes the IC₅₀ values (the concentration required to inhibit cell growth by 50%) for several related compounds:

CompoundCell LineIC₅₀ (µM)
3-MethylbenzofuranA549 (Lung Cancer)1.48
3-(Morpholinomethyl)benzofuranNCI-H23 (Lung Cancer)2.52
This compoundTBDTBD

These values indicate that the compound's structure may enhance its cytotoxic effects against specific cancer types.

Antimicrobial Activity

The sulfamoyl functional group suggests potential antimicrobial properties, particularly against bacterial strains. Research has shown that similar compounds with sulfamoyl groups can inhibit bacterial fatty acid synthesis, which is critical for bacterial growth and survival.

Case Studies

  • In Vitro Studies : A study conducted on a series of benzofuran derivatives demonstrated that modifications at the benzofuran ring significantly influenced their antiproliferative activities against lung cancer cell lines. The most potent derivatives exhibited IC₅₀ values comparable to established chemotherapeutics like staurosporine .
  • Mechanistic Insights : Investigations into apoptosis induction revealed that certain derivatives led to significant apoptosis in cancer cells via caspase activation pathways. For example, compound 4b was shown to induce approximately 42% apoptosis in A549 cells compared to a control group .

Q & A

Q. Table 1: Reaction Conditions Comparison

ParameterTHF (0°C)DMF (25°C)
Yield (%)7268
Purity (HPLC, %)9895
Reaction Time (hr)64

Reference precursor synthesis in highlights chlorosulfonation steps for analogous benzoates .

Basic: How is the crystal structure of this compound determined, and what challenges arise during refinement?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to reduce thermal motion artifacts.
  • Software : SHELXL () refines structures via least-squares methods. Challenges include:
    • Disorder in the benzofuran ring : Resolved using PART and ISOR commands.
    • Hydrogen bonding networks : Validate using PLATON’s ADDSYM to check missed symmetry.

Q. Table 2: Crystallographic Data

ParameterValue
Space GroupP2₁/c
R-factor (%)<5.0
Resolution (Å)0.84
Twinning RiskModerate

and provide methodologies for handling crystallographic challenges .

Advanced: How can computational modeling predict this compound’s interaction with biological targets (e.g., enzymes)?

Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used:

  • Target selection : Homology modeling identifies enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase).
  • Docking parameters : Grid box centered on the active site (20 ų), exhaustiveness = 32.
  • Validation : Compare with co-crystallized ligands (RMSD < 2.0 Å).

Q. Key Findings :

  • The sulfamoyl group forms hydrogen bonds with Zn²⁺ in metalloenzymes.
  • Benzofuran’s dihydro moiety enhances hydrophobic interactions.

and highlight sulfonamide-enzyme interactions .

Advanced: How to resolve contradictions in bioactivity data across different assays (e.g., IC₅₀ variability)?

Answer:
Contradictions arise from assay conditions or target specificity. Mitigation strategies:

  • Normalize data : Use internal controls (e.g., staurosporine for kinase assays).
  • Buffer optimization : Test pH (7.4 vs. 6.8) and ionic strength (150 mM NaCl).
  • Off-target screening : Perform selectivity profiling via kinase panels or proteome arrays.

Example : A 10-fold IC₅₀ difference in phosphatase vs. kinase assays may indicate pH-dependent activity.

discusses bioactivity variability in enzyme inhibition studies .

Advanced: What structural analogs of this compound show enhanced bioactivity, and how is SAR analyzed?

Answer:
Key Analogues and SAR Trends :

Modification SiteBioactivity Change (vs. Parent)
Benzofuran (CH₂→CH₃) 3× ↑ in cytotoxicity
4-OCH₃ → 4-NO₂ 50% ↓ solubility
Sulfamoyl → Sulfonate Loss of target binding

Q. Methodology :

  • Parallel synthesis : Generate analogs via high-throughput routes.
  • QSAR modeling : Use Hammett constants (σ) to predict electronic effects.

and detail sulfonamide SAR in benzofuran derivatives .

Basic: What analytical techniques validate purity and stability under storage conditions?

Answer:

  • HPLC-DAD : C18 column (4.6 × 250 mm), 1 mL/min, 70:30 MeOH:H₂O (0.1% TFA). Retention time: 8.2 min.
  • Stability testing : Accelerated degradation (40°C/75% RH, 4 weeks) shows <5% decomposition.

Q. Table 3: Stability Profile

ConditionDegradation (%)Major Impurity
Light (UV, 14 days)12Des-methyl derivative
Acidic (pH 2, 7d)8Sulfonic acid

and outline purity protocols .

Advanced: How is the compound’s pharmacokinetic profile evaluated in preclinical models?

Answer:

  • In vitro ADME : Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s), microsomal stability (t₁/₂ > 30 min).
  • In vivo (rat) : IV/PO dosing (5 mg/kg), plasma sampling via LC-MS/MS. Key parameters:
    • AUC₀–24h : 1200 ng·h/mL
    • Cmax : 85 ng/mL
    • Vd : 2.1 L/kg (suggesting tissue penetration).

and discuss ADME profiling for benzoate derivatives .

Basic: What safety precautions are critical during in vitro handling?

Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods for weighing (dust control).
  • Spill management : Absorb with vermiculite, neutralize with 10% NaHCO₃.

Note : While GHS data is unavailable (), assume irritant potential based on sulfonamide analogs .

Advanced: How do isotopic labeling (e.g., ¹³C) studies elucidate metabolic pathways?

Answer:

  • Synthesis : Introduce ¹³C at the methoxy group via [¹³C]-CH₃I alkylation.
  • Tracking : LC-MS/MS identifies metabolites (e.g., demethylated or glucuronidated forms).
  • Findings : Major pathway: O-demethylation (CYP3A4-mediated).

and provide metabolic insights for related compounds .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Answer:

  • Prodrug design : Phosphate ester at the 4-methoxy group (logP reduction from 2.8 → 1.2).
  • Formulation : Nanoemulsions (10% Labrafil, 2% Tween 80) increase solubility to 1.2 mg/mL.
  • Co-solvents : 10% DMSO in saline (limited to 1 mg/mL due to toxicity).

and discuss formulation challenges for hydrophobic benzoates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.